molecular formula C11H11BrN2O3 B2990985 ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-60-4

ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2990985
CAS No.: 339013-60-4
M. Wt: 299.124
InChI Key: KEOSRIMQXODDFF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with ethyl bromoacetate in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate benzimidazole derivative, which is then brominated and methylated to obtain the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate: Lacks the bromine and methyl substituents.

  • Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate: Similar structure but without the methyl group.

  • Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate: Similar structure but without the bromine atom.

Uniqueness: The presence of both bromine and methyl groups in ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate distinguishes it from its analogs, contributing to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

ethyl 6-bromo-3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(16)14-9-6-7(12)4-5-8(9)13(2)10(14)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSRIMQXODDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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